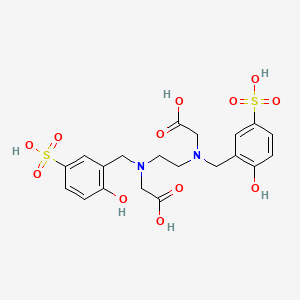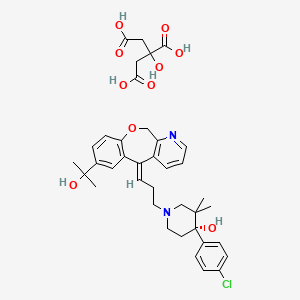
RU8V7Kxi4Y
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of RU8V7Kxi4Y involves several synthetic routes and reaction conditions. The compound has a molecular formula of C32H37ClN2O3.C6H8O7 and a molecular weight of 725.224 . The synthetic routes typically involve the formation of the quinazolinone core, followed by the introduction of various substituents to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
RU8V7Kxi4Y undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
RU8V7Kxi4Y has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CCR1 in various chemical processes.
Biology: It is used to investigate the biological pathways involving CCR1 and its role in immune cell signaling.
Medicine: It is being explored as a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Industry: It may be used in the development of new drugs targeting CCR1 and related pathways.
Mécanisme D'action
The mechanism of action of RU8V7Kxi4Y involves the inhibition of CCR1, a chemokine receptor. By blocking CCR1, the compound prevents the binding of chemokines, which are signaling molecules that attract immune cells to sites of inflammation. This inhibition reduces the recruitment of immune cells, thereby decreasing inflammation and its associated symptoms .
Comparaison Avec Des Composés Similaires
RU8V7Kxi4Y can be compared with other CCR1 inhibitors, such as BX471 and CP-481,715. While all these compounds target the same receptor, this compound is unique in its specific chemical structure and its ability to block CCR1 with high affinity and specificity. This uniqueness makes it a valuable tool for studying CCR1-related pathways and developing new therapeutic agents .
Propriétés
Numéro CAS |
891862-87-6 |
|---|---|
Formule moléculaire |
C38H45ClN2O10 |
Poids moléculaire |
725.2 g/mol |
Nom IUPAC |
(4S)-4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C32H37ClN2O3.C6H8O7/c1-30(2)21-35(18-15-32(30,37)22-9-12-24(33)13-10-22)17-6-8-25-26-7-5-16-34-28(26)20-38-29-14-11-23(19-27(25)29)31(3,4)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h5,7-14,16,19,36-37H,6,15,17-18,20-21H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b25-8+;/t32-;/m0./s1 |
Clé InChI |
NIEVJXSHSCNCLW-VHAXWJLBSA-N |
SMILES isomérique |
CC1(CN(CC[C@@]1(C2=CC=C(C=C2)Cl)O)CC/C=C/3\C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


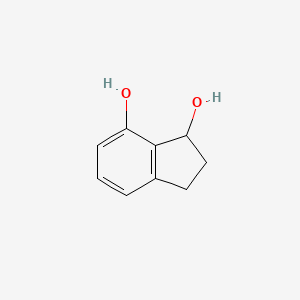
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

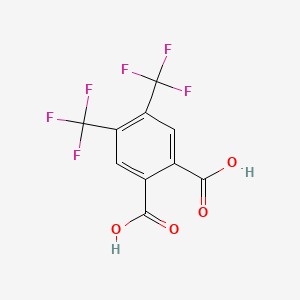

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
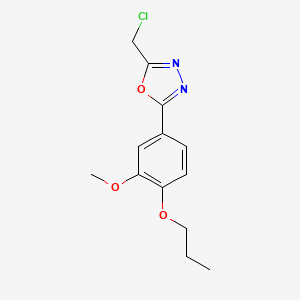

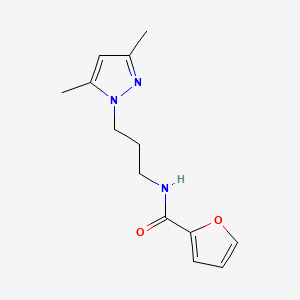
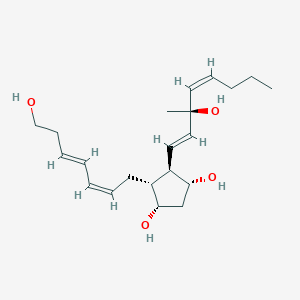

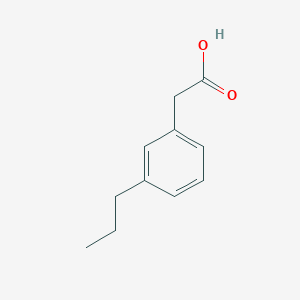
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
